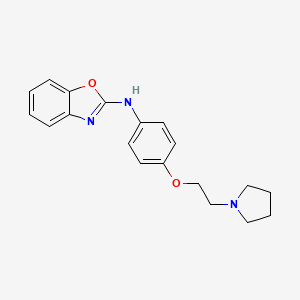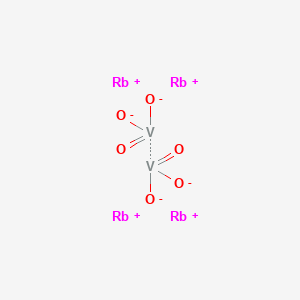
Vanadate (V2O74-), tetrarubidium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadate (V2O74-), tetrarubidium is a compound consisting of vanadium and rubidium ions. Vanadate ions are known for their diverse oxidation states and complex chemistry, making them significant in various scientific fields. Tetrarubidium vanadate is particularly interesting due to its unique structural and electronic properties, which have implications in both fundamental research and practical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of vanadate compounds typically involves the reaction of vanadium pentoxide (V2O5) with rubidium hydroxide (RbOH) in an aqueous solution. The reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired vanadate species. The general reaction can be represented as: [ V2O5 + 4RbOH \rightarrow Rb4V2O7 + 2H2O ]
Industrial Production Methods: Industrial production of vanadate compounds often employs hydrothermal methods, where the reactants are subjected to high temperatures and pressures in an autoclave. This method ensures high purity and crystallinity of the final product. Additionally, precipitation stripping techniques can be used to extract vanadium ions from solutions, followed by the formation of vanadate compounds through controlled precipitation .
Analyse Des Réactions Chimiques
Types of Reactions: Vanadate compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation state of vanadium and the presence of other reagents.
Common Reagents and Conditions:
Oxidation: Vanadate ions can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: Reduction of vanadate ions can be achieved using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of one ligand in the vanadate complex with another, often facilitated by changes in pH or the presence of coordinating ligands.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation of vanadate ions can lead to the formation of higher oxidation state vanadium compounds, while reduction can produce lower oxidation state species .
Applications De Recherche Scientifique
Vanadate compounds, including tetrarubidium vanadate, have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions due to their redox properties.
Biology: Employed as inhibitors of protein tyrosine phosphatases, making them valuable in studying cellular signaling pathways.
Medicine: Investigated for their potential antidiabetic and anticancer properties.
Industry: Utilized in the production of pigments, ceramics, and as components in batteries and other electronic devices .
Mécanisme D'action
The mechanism of action of vanadate compounds is primarily based on their ability to mimic phosphate ions. This structural analogy allows vanadate ions to interact with enzymes and proteins that normally bind to phosphate, thereby inhibiting or altering their activity. For example, vanadate ions can inhibit protein tyrosine phosphatases by binding to their active sites, preventing the dephosphorylation of target proteins. Additionally, vanadate compounds can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparaison Avec Des Composés Similaires
Vanadate compounds can be compared with other vanadium-based compounds, such as:
Orthovanadate (VO43-): Similar in structure but differs in the oxidation state and coordination environment.
Metavanadate (VO3-): Another vanadium oxide species with distinct chemical properties.
Polyoxovanadates: Larger clusters of vanadium oxide units with unique structural and electronic characteristics.
Tetrarubidium vanadate stands out due to its specific rubidium coordination, which can influence its solubility, stability, and reactivity compared to other vanadate species .
Propriétés
Formule moléculaire |
O6Rb4V2 |
|---|---|
Poids moléculaire |
539.75 g/mol |
Nom IUPAC |
dioxido(oxo)vanadium;rubidium(1+) |
InChI |
InChI=1S/6O.4Rb.2V/q;;4*-1;4*+1;; |
Clé InChI |
WCZFWFKSUVVBDC-UHFFFAOYSA-N |
SMILES canonique |
[O-][V](=O)[O-].[O-][V](=O)[O-].[Rb+].[Rb+].[Rb+].[Rb+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)
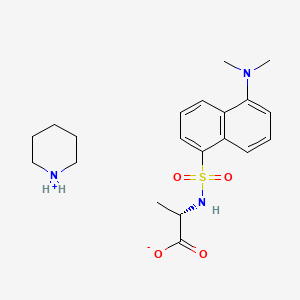
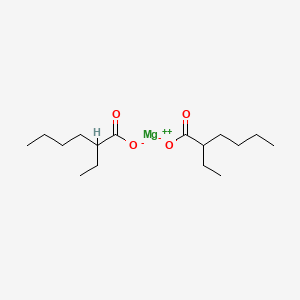

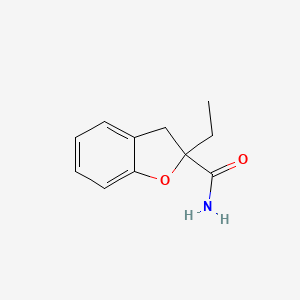
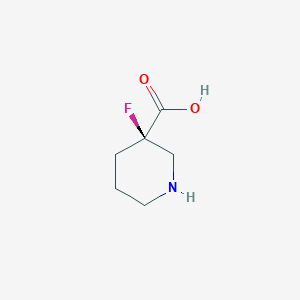
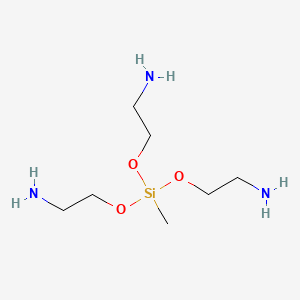



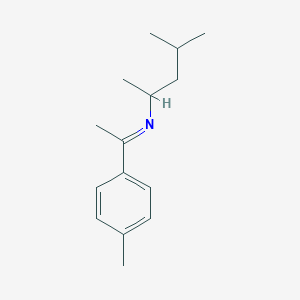
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
